molecular formula C18H20ClN5O4 B4713300 5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B4713300
M. Wt: 405.8 g/mol
InChI Key: DAMOZZDEPRFXJR-UHFFFAOYSA-N
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Description

5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that combines a piperazine ring, a chlorobenzoyl group, and a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with 4-chlorobenzoyl chloride to form the intermediate. This intermediate is further reacted with ethylamine and subsequently condensed with a pyrimidinetrione derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)piperazine: Shares the piperazine and chlorobenzoyl moieties.

    Pyrimidinetrione Derivatives: Compounds with similar pyrimidinetrione cores.

Uniqueness

5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

5-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O4/c19-13-3-1-12(2-4-13)17(27)24-9-7-23(8-10-24)6-5-20-11-14-15(25)21-18(28)22-16(14)26/h1-4,11H,5-10H2,(H3,21,22,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOZZDEPRFXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN=CC2=C(NC(=O)NC2=O)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 2
Reactant of Route 2
5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 3
5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 4
Reactant of Route 4
5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 5
Reactant of Route 5
5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 6
Reactant of Route 6
5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

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